molecular formula C15H20O3 B14857233 Aeruginolactone

Aeruginolactone

Cat. No.: B14857233
M. Wt: 248.32 g/mol
InChI Key: RNKGNLZCXUOTKL-NXAIOARDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Aeruginolactone involves several steps, typically starting with the preparation of the core lactone structure. The synthetic routes often include the use of specific reagents and catalysts to facilitate the formation of the lactone ring. Industrial production methods may vary, but they generally involve optimizing reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Chemical Reactions Analysis

Aeruginolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Aeruginolactone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and mechanisms. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Aeruginolactone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies on the mechanism of action are essential for understanding the compound’s potential therapeutic and industrial applications .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(5E,9E)-11a-hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-10-5-4-6-11(2)9-15(17)13(8-7-10)12(3)14(16)18-15/h6-7,17H,4-5,8-9H2,1-3H3/b10-7+,11-6+

InChI Key

RNKGNLZCXUOTKL-NXAIOARDSA-N

Isomeric SMILES

C/C/1=C\CC2=C(C(=O)OC2(C/C(=C/CC1)/C)O)C

Canonical SMILES

CC1=CCC2=C(C(=O)OC2(CC(=CCC1)C)O)C

Origin of Product

United States

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